1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
Description
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a fused heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 6 and an aldehyde functional group at position 4. The pyrazolo[3,4-b]pyridine scaffold is notable for its planar aromatic structure, which facilitates π-π interactions and hydrogen bonding, making it a valuable framework in medicinal chemistry and materials science . The aldehyde group at position 4 enhances reactivity, enabling applications in condensation reactions, Schiff base formation, and the synthesis of more complex heterocyclic systems .
Properties
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(5-13)8-4-10-12(2)9(8)11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPTRBRPJZZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroacetic Acid-Catalyzed Condensation
A widely employed method involves the condensation of 5-amino-1H-pyrazole derivatives with α-oxoketene dithioacetals in the presence of trifluoroacetic acid (TFA) as a catalyst. This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the dithioacetal, followed by cyclodehydration to form the pyrazolo[3,4-b]pyridine core. The methyl groups at the 1- and 6-positions are introduced through judicious selection of substituted precursors. For instance, using 5-amino-1-methylpyrazole and α-oxoketene dithioacetal bearing a methyl substituent ensures the incorporation of both methyl groups. The reaction is typically conducted under reflux in anhydrous dichloromethane, achieving yields of 65–75% after purification.
Key Advantages :
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High regioselectivity due to the directing effect of the amino group.
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Compatibility with acid-sensitive functional groups.
Limitations :
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Requires strict anhydrous conditions to prevent hydrolysis of intermediates.
Friedländer Condensation
The Friedländer condensation, a classical method for constructing fused heterocycles, has been adapted for synthesizing pyrazolo[3,4-b]pyridines. This approach involves reacting 2-aminopyrazole derivatives with α,β-unsaturated ketones under acidic conditions. For 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde, the use of 2-amino-1-methylpyrazole and methyl vinyl ketone in the presence of hydrochloric acid facilitates cyclization. The aldehyde group at the 4-position is introduced via post-synthetic oxidation or through in situ formylation.
Reaction Conditions :
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Solvent: Ethanol/water mixture (3:1).
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Temperature: 80°C, 12 hours.
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Yield: 60–68%.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich aromatic systems. For this compound, this method involves treating the parent heterocycle 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with the Vilsmeier reagent (POCl₃/DMF ). The reaction proceeds via electrophilic aromatic substitution, where the dimethylaminochlorophosphonium intermediate targets the para-position relative to the pyrazole nitrogen.
Procedure :
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Parent Compound Synthesis : 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is prepared via cyclization of 5-amino-1-methylpyrazole with acetylacetone.
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Formylation : The parent compound (1.0 mmol) is stirred with DMF (2.0 mmol) and POCl₃ (3.0 mmol) at 0–5°C for 2 hours, followed by quenching with ice-water.
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Isolation : The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 4:1).
Critical Parameters :
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Temperature control to minimize side reactions.
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Stoichiometric excess of POCl₃ ensures complete formylation.
Catalytic Synthesis Using Nano-Magnetic Metal–Organic Frameworks
Recent advances highlight the use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a heterogeneous catalyst for synthesizing pyrazolo[3,4-b]pyridines under solvent-free conditions. Although initially developed for indole-fused derivatives, this method can be adapted for this compound by substituting appropriate precursors.
Adapted Protocol :
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Reactants : 5-(1H-pyrazol-3-yl)-1-methylpyrazole (1 mmol), 3-(cyanoacetyl)pyridine (1 mmol), and aldehyde precursor (1 mmol).
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Catalyst Loading : 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂.
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Conditions : 100°C, solvent-free, 4–6 hours.
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Workup : The catalyst is magnetically separated, and the product is recrystallized from ethanol.
Yield : 75–85% (estimated based on analogous reactions).
Advantages :
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Recyclability of the catalyst (up to 5 cycles without significant loss in activity).
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Elimination of toxic solvents.
Cyclization of Hydrazone Precursors
Cyclization strategies leveraging hydrazone intermediates offer a versatile route to pyrazolo[3,4-b]pyridines. For instance, 3-(1-methylhydrazono)pentane-2,4-dione undergoes cyclization in the presence of ammonium acetate to form the pyridine ring, with subsequent formylation introducing the aldehyde group.
Steps :
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Hydrazone Formation : Reacting methyl hydrazine with acetylacetone yields the hydrazone intermediate.
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Cyclization : Heating the hydrazone with ammonium acetate in acetic acid at 120°C for 8 hours.
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Formylation : Vilsmeier-Haack reaction as described in Section 2.
Overall Yield : 50–60% (two-step process).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| TFA-Catalyzed Condensation | Reflux, CH₂Cl₂ | 65–75% | High regioselectivity | Anhydrous conditions required |
| Vilsmeier-Haack | 0–5°C, POCl₃/DMF | 70–80% | Direct formylation | Handling hazardous reagents |
| Nano-Magnetic Catalysis | Solvent-free, 100°C | 75–85% | Eco-friendly, recyclable catalyst | Requires specialized catalyst synthesis |
| Hydrazone Cyclization | Acetic acid, 120°C | 50–60% | Utilizes simple precursors | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has been explored as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in various therapeutic areas, including:
- Anticancer Agents: Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Activity: Some synthesized derivatives demonstrate significant antimicrobial properties, offering potential for developing new antibiotics.
- Neurological Disorders: The compound's ability to interact with neurotransmitter receptors suggests applications in treating conditions such as anxiety and depression.
Materials Science
The unique electronic properties of this compound make it a candidate for the development of novel materials. Its applications include:
- Organic Light Emitting Diodes (OLEDs): The compound's photophysical properties are being investigated for use in OLED technology.
- Sensors: Its ability to undergo specific chemical reactions allows it to be used in the development of chemical sensors that detect environmental pollutants.
Chemical Biology
In chemical biology, this compound serves as a probe to study biological processes. Its interactions with various molecular targets can provide insights into:
- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, helping researchers understand enzyme mechanisms and develop new inhibitors.
- Receptor Binding Studies: It can be used to study binding affinities and mechanisms of action related to neurotransmitter receptors.
Similar Compounds
| Compound Name | Structural Differences | Key Applications |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde | Single methyl group | Anticancer research |
| 1,6-Dimethyl-1H-pyrazolo[3,4-c]pyridine-4-carbaldehyde | Different ring fusion | Materials science |
| 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Oxidized form | Drug synthesis |
Uniqueness
The unique substitution pattern and the presence of the aldehyde functional group set this compound apart from similar compounds. This uniqueness allows for diverse chemical modifications and broadens its applicability across various scientific fields.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally related to several pyrazolo[3,4-b]pyridine derivatives, differing primarily in substituents and functional groups. Key analogs include:
Physical and Spectral Properties
- Melting Points : While direct data for the target compound is unavailable, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has a melting point of 280–282°C, indicative of high thermal stability due to hydrogen bonding and aromatic stacking .
- Elemental Analysis : For 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, calculated values (C: 58.81%, H: 5.92%, N: 27.43%) align closely with experimental results (C: 58.59%, H: 5.65%, N: 27.67%), confirming purity .
Biological Activity
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. In this article, we will explore the synthesis, biological properties, and potential applications of this compound.
- Molecular Formula : C9H9N3O
- Molecular Weight : 175.19 g/mol
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 325.9 °C (predicted)
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors such as 5-aminopyrazole and diethyl ethoxymethylenemalonate. This process allows for the formation of the desired pyrazolo[3,4-b]pyridine structure with an aldehyde functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction may modulate biological pathways relevant to disease processes.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of several cancer cell lines, including lung cancer and breast cancer cells. The mechanism often involves inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Properties
Additionally, studies have suggested that related pyrazolo compounds demonstrate anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for these compounds indicate their potency in reducing inflammation, making them candidates for further development in treating inflammatory diseases .
Research Findings and Case Studies
Comparison with Similar Compounds
This compound can be compared to similar compounds such as:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde | Single methyl substitution | Similar anticancer properties |
| 1,6-Dimethyl-1H-pyrazolo[3,4-c]pyridine-4-carbaldehyde | Different ring fusion pattern | Varies in bioactivity |
| 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Oxidized form | Enhanced anti-inflammatory effects |
Q & A
Q. Advanced Bioactivity Assessment
- Enzyme Inhibition Assays : Target kinases or phosphodiesterases using fluorescence polarization or radiometric assays. Compare IC values against structurally related analogs (e.g., 6-chloro or trifluoromethyl derivatives) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and assess selectivity via non-malignant cell controls .
- Molecular Docking : Use X-ray crystal structures of target proteins (e.g., EGFR or COX-2) to predict binding interactions of the carbaldehyde group .
How can contradictory data in reported biological activities be resolved?
Data Contradiction Analysis
Discrepancies often arise from variations in:
- Synthetic Purity : Impurities (e.g., unreacted intermediates) may skew bioassay results. Validate purity via HPLC (>95%) .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to enable cross-study comparisons .
- Structural Analogues : Compare activities of derivatives (e.g., 1H-pyrazolo[4,3-c]pyridine vs. 1H-pyrazolo[3,4-b]pyridine) to isolate substituent effects .
What strategies enable functionalization of the carbaldehyde group?
Advanced Functionalization
The aldehyde moiety is highly reactive and can be derivatized via:
- Hydrazone Formation : React with hydrazides (e.g., acetylhydrazine) to generate hydrazone-linked prodrugs or imaging agents .
- Reductive Amination : Convert to amine derivatives using NaBH and primary/secondary amines .
- Click Chemistry : Employ azide-alkyne cycloaddition to attach fluorophores or biotin tags for target identification .
What stability considerations are critical for handling this compound?
Q. Stability and Storage
- Light Sensitivity : Store in amber vials to prevent aldehyde oxidation.
- Moisture Control : Use desiccants to avoid hydrate formation, which alters reactivity .
- Temperature : Long-term storage at −20°C in inert atmospheres (argon) minimizes decomposition .
What mechanistic insights exist for reactions involving this compound?
Q. Mechanistic Studies
- Cyclization Pathways : DFT calculations suggest that electron-donating groups (e.g., methyl) lower the activation energy for pyrazole-pyridine fusion .
- Catalytic Mechanisms : Palladium catalysts facilitate C–C bond formation at position 4 via oxidative addition intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
